

Abemaciclib M18: A Core Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Abemaciclib metabolite M18	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Abemaciclib M18, a significant active metabolite of the cyclin-dependent kinase (CDK) 4/6 inhibitor, Abemaciclib. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and discovery.

Chemical Structure and Properties

Abemaciclib M18, also known as hydroxy-N-desethylabemaciclib, is a primary active metabolite of Abemaciclib. Its chemical structure is characterized by the hydroxylation and N-deethylation of the parent compound.

Chemical Structure:

- IUPAC Name: [4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol[1]
- SMILES: FC(C=N1)=C(C2=CC(N(C(C)C)C(CO)=N3)=C3C(F)=C2)N=C1NC4=NC=C(C=C4)CN5CCNCC5[2]

The key physicochemical properties of Abemaciclib M18 are summarized in the table below.



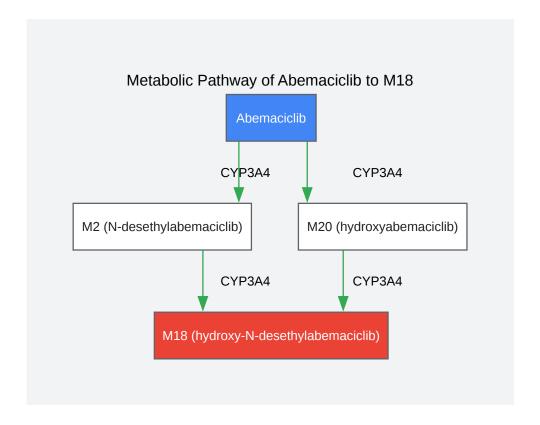
Property	Value	Source
Molecular Formula	C25H28F2N8O	[1]
Molecular Weight	494.54 g/mol	
рКа	Data not available	_
logP	Data not available	_
Water Solubility	Soluble	[3]
DMSO Solubility	≥ 125 mg/mL (235.4 mM)	[4][5]

Metabolic Pathway of Abemaciclib to M18

Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with M18 being one of the three major active metabolites, alongside M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib). M18 is formed from either M2 or M20 through further CYP3A4-mediated oxidation. These active metabolites are pharmacologically equipotent to the parent drug, Abemaciclib.[6]

The following diagram illustrates the metabolic conversion of Abemaciclib to its active metabolite M18.





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Metabolic conversion of Abemaciclib to M18.

Biological Activity and Signaling Pathway

Similar to its parent compound, Abemaciclib M18 is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their inhibition by Abemaciclib M18 leads to cell cycle arrest at the G1/S transition, thereby inhibiting tumor cell proliferation.

The inhibitory activity of Abemaciclib M18 against CDK4 and CDK6 is comparable to that of Abemaciclib, as demonstrated by their respective half-maximal inhibitory concentrations (IC50).

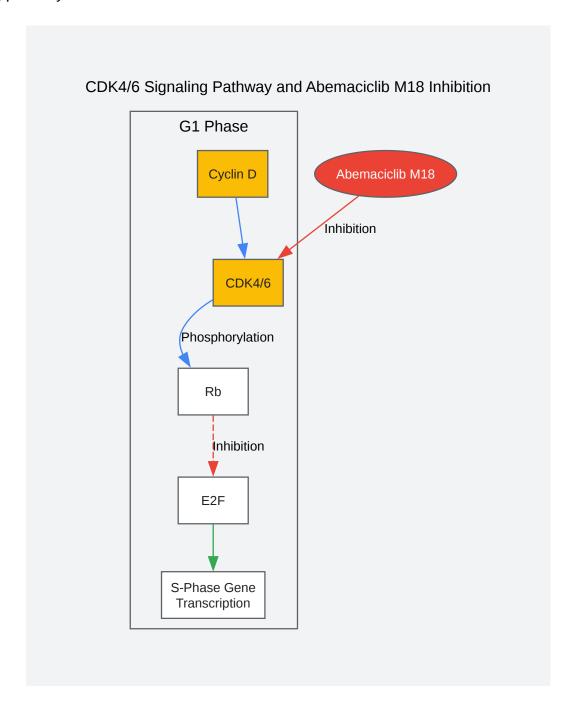
Target	Abemaciclib IC50 (nM)	Abemaciclib M18 IC50 (nM)
CDK4/cyclin D1	2	~2-5
CDK6/cyclin D3	10	~10-15

The CDK4/6 signaling pathway plays a pivotal role in cell cycle progression. The binding of D-type cyclins to CDK4 and CDK6 forms an active complex that phosphorylates the retinoblastoma protein



(Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Abemaciclib and its active metabolite M18 inhibit this phosphorylation step, thereby maintaining Rb in its active, hypophosphorylated state and preventing cell cycle progression.

The diagram below illustrates the mechanism of action of Abemaciclib M18 within the CDK4/6 signaling pathway.



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Abemaciclib M18 inhibits the CDK4/6-Rb pathway.

Experimental Protocols Quantification of Abemaciclib M18 in Human Plasma by UHPLC-MS/MS

This section provides a detailed methodology for the simultaneous quantification of Abemaciclib and its active metabolite M18 in human plasma using Ultra-High-Performance Liquid Chromatographytandem Mass Spectrometry (UHPLC-MS/MS).

4.1.1. Materials and Reagents

- Abemaciclib and Abemaciclib M18 reference standards
- Internal standard (e.g., deuterated Abemaciclib)
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- · Ultrapure water
- Human plasma (K2-EDTA)

4.1.2. Sample Preparation (Protein Precipitation)

- Thaw human plasma samples at room temperature.
- To 100 μL of plasma in a microcentrifuge tube, add 20 μL of internal standard solution.
- · Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.



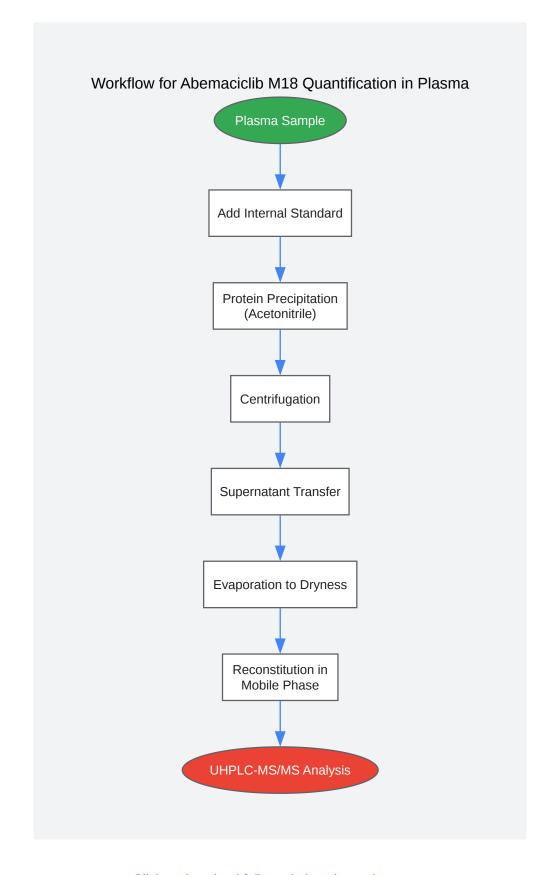
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex and transfer to an autosampler vial for analysis.

4.1.3. UHPLC-MS/MS Conditions

- UHPLC System: Agilent 1290 Infinity II or equivalent
- Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL
- Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Abemaciclib: Precursor ion > Product ion (specific m/z values to be optimized)
 - Abemaciclib M18: Precursor ion > Product ion (specific m/z values to be optimized)
 - Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized)

The following diagram outlines the experimental workflow for the quantification of Abemaciclib M18.





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